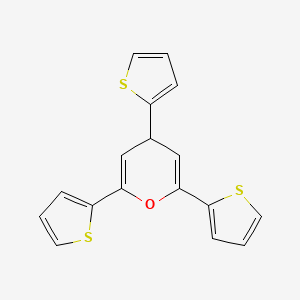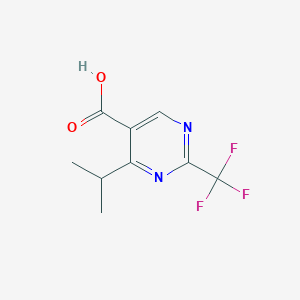![molecular formula C32H39N3O2 B12450542 {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12450542.png)
{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is a complex organic compound that features both piperidine and piperazine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves multiple steps, typically starting with the preparation of the piperidine and piperazine intermediates. Common methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation with catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound has been studied for its potential as an antimicrobial agent.
Medicine
In medicine, compounds containing piperidine and piperazine moieties are often explored for their potential therapeutic effects, including antipsychotic, antiviral, and anti-tubercular activities .
Industry
Industrially, such compounds are used in the development of pharmaceuticals and agrochemicals. Their ability to interact with biological targets makes them valuable in drug discovery and development.
Mécanisme D'action
The mechanism of action of {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine derivatives: Known for their wide range of biological activities, including antiviral and antipsychotic effects.
Piperidine derivatives: Commonly used in pharmaceuticals for their therapeutic properties.
Uniqueness
What sets {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone apart is its dual piperidine-piperazine structure, which allows for a broader range of biological activities and potential applications. This unique combination enhances its versatility in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C32H39N3O2 |
|---|---|
Poids moléculaire |
497.7 g/mol |
Nom IUPAC |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C32H39N3O2/c1-25-8-6-13-31(26(25)2)34-18-20-35(21-19-34)32(36)29-14-16-33(17-15-29)23-28-11-7-12-30(22-28)37-24-27-9-4-3-5-10-27/h3-13,22,29H,14-21,23-24H2,1-2H3 |
Clé InChI |
PMWOWTQIFUSHID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC(=CC=C4)OCC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


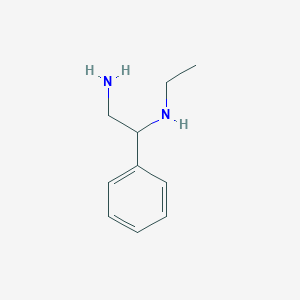
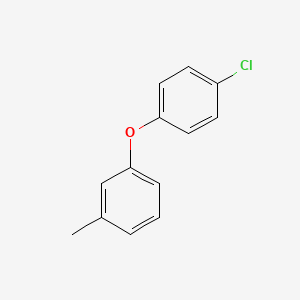
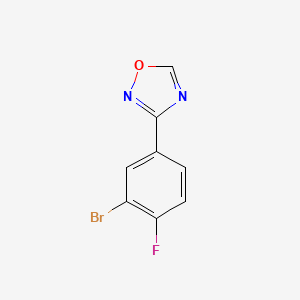
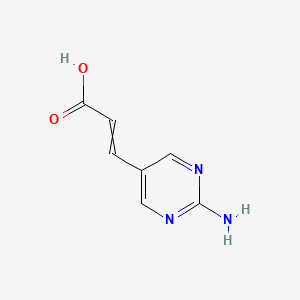
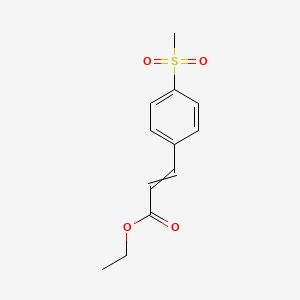
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12450497.png)

![1,1'-[3-Ethyl-2-methyl-4-(propan-2-yl)hexane-3,4-diyl]dibenzene](/img/structure/B12450515.png)
![6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12450530.png)
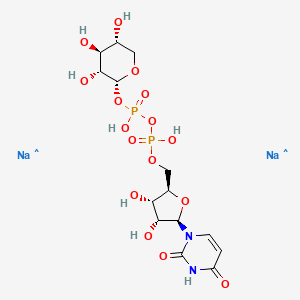
![2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12450541.png)
![2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450545.png)
